2-Amino-3,5-dichloro-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including 2-Amino-3,5-dichloro-4-methylpyridine, often involves multi-step reactions characterized by condensation, cyclization, chlorination, hydrolysis, and sometimes specific reactions like the Hoffmann rearrangement. For instance, an improved and commercially valuable process developed for the scalable synthesis of a related compound, 2-chloro-3-amino-4-methylpyridine (CAPIC), demonstrates the complexity and efficiency of these synthetic routes, featuring condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide, with a total yield of 62.1% (Ge et al., 2011).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using techniques like FT-IR, X-ray diffraction, and NMR spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the nature of its bonds, contributing to our understanding of the compound's reactivity and properties. For example, the study of crystalline adducts of substituted salicylic acids with 4-aminopyridine reveals the significance of proton transfer and hydrogen bonding in determining molecular structure and stability (Montis & Hursthouse, 2012).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including N-alkylation, oxidation, and formation of complexes with metals. These reactions not only modify the chemical properties of the pyridine molecule but also enhance its utility in different chemical and pharmaceutical applications. The reactivity towards specific reagents, like methyl 5-iodopyridine-2-carboximidate, showcases the potential for introducing heavy atoms into specific sites in proteins, highlighting the compound's utility in biochemical research (Riley & Perham, 1973).
Scientific Research Applications
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- Application Summary : This research focuses on the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Methods of Application : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
- Results : The results showed that the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions allowed for the building of pyrimidine-based compound precursors .
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Synthesis and application of trifluoromethylpyridines
- Application Summary : This research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dichloro-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARIRGBBCOCBGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312363 | |
Record name | 2-Amino-3,5-dichloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dichloro-4-methylpyridine | |
CAS RN |
31430-47-4 | |
Record name | 2-Amino-3,5-dichloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3,5-dichloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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